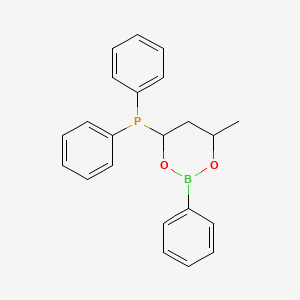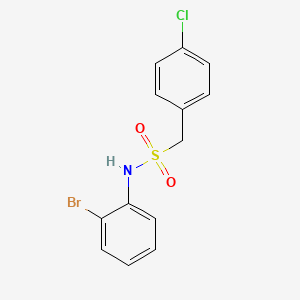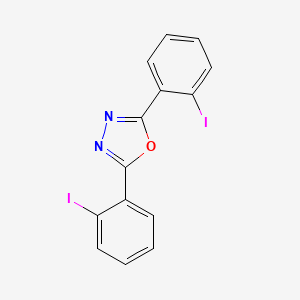methanone](/img/structure/B11111279.png)
[3-(Azepan-1-ylsulfonyl)phenyl](3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE is a complex organic compound that features a combination of piperidine, benzene, and azepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE typically involves multiple steps:
Formation of 3-METHYLPIPERIDINE-1-CARBONYL: This can be achieved by reacting 3-methylpiperidine with a carbonylating agent under controlled conditions.
Sulfonylation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonylated product.
Azepane Ring Formation: Finally, the sulfonylated intermediate is reacted with azepane under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It can be used in the development of novel materials with unique properties.
Biological Studies: The compound can be used to study various biological processes and interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-METHYLPIPERIDINE-1-CARBONYL: A key intermediate in the synthesis of the target compound.
BENZENESULFONYL AZEPANE: Another related compound with similar structural features.
Uniqueness
1-[3-(3-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H28N2O3S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H28N2O3S/c1-16-8-7-11-20(15-16)19(22)17-9-6-10-18(14-17)25(23,24)21-12-4-2-3-5-13-21/h6,9-10,14,16H,2-5,7-8,11-13,15H2,1H3 |
InChI Key |
XPVKVGBMBAKUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11111196.png)
![2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11111199.png)

![N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B11111209.png)
![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11111212.png)
![N-[(8-Hydroxy-quinolin-7-yl)-(3-nitro-phenyl)-methyl]-isobutyramide](/img/structure/B11111218.png)
![2,2'-{Biphenyl-4,4'-diylbis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B11111237.png)
![(2E)-3-(Furan-2-YL)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11111252.png)

![6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11111257.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11111262.png)

![[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate](/img/structure/B11111267.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11111275.png)
